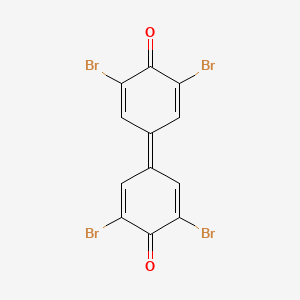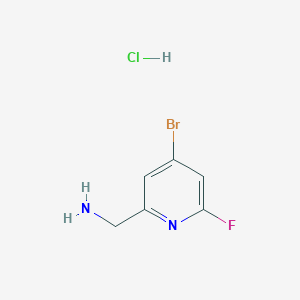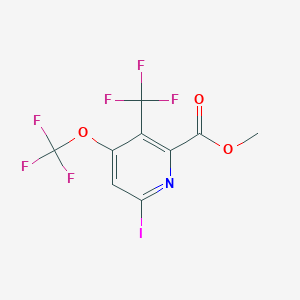![molecular formula C19H19BrN2O4 B14796937 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C19H19BrN2O4 This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy-substituted phenyl group, and an acrylohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Formation of the Acrylohydrazide: The 4-bromo-2-methylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Methoxyphenylacrylic Acid: The final step involves the coupling of the hydrazide with 4-methoxyphenylacrylic acid under appropriate conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the bromo group with other functional groups.
科学研究应用
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and interactions. This uniqueness can be leveraged in specific applications where the bromo group plays a critical role in the compound’s activity or properties.
属性
分子式 |
C19H19BrN2O4 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-11-15(20)6-9-17(13)26-12-19(24)22-21-18(23)10-5-14-3-7-16(25-2)8-4-14/h3-11H,12H2,1-2H3,(H,21,23)(H,22,24)/b10-5+ |
InChI 键 |
ACUDVDIDXSTKAZ-BJMVGYQFSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
规范 SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)



![(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)





![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14796943.png)
